molecular formula C14H18Fe 10* B1143450 tert-Butylferrocene CAS No. 1316-98-9

tert-Butylferrocene

Cat. No.: B1143450
CAS No.: 1316-98-9
M. Wt: 242.14
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Description

tert-Butylferrocene: is an organometallic compound with the chemical formula C14H18Fe . It is a derivative of ferrocene, where one of the cyclopentadienyl rings is substituted with a tert-butyl group. This compound is known for its stability and unique properties, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylferrocene can be synthesized through several methods. One common method involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-Butylferrocene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butylferrocene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butylferrocene involves its ability to undergo redox reactions. The iron center in the compound can alternate between different oxidation states, facilitating electron transfer processes. This property is exploited in catalysis and in the development of redox-active materials .

Comparison with Similar Compounds

Uniqueness: tert-Butylferrocene is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .

Biological Activity

Tert-butylferrocene (t-BuFc) is a derivative of ferrocene, an organometallic compound characterized by its stable sandwich structure of iron between two cyclopentadienyl rings. The introduction of tert-butyl groups enhances the solubility and biological activity of ferrocene derivatives, making them promising candidates in medicinal chemistry. This article explores the biological activity of t-BuFc, focusing on its anti-tumor properties, potential as an antimicrobial agent, and its applications in drug delivery systems.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of t-BuFc through its ability to generate reactive oxygen species (ROS). ROS are known to induce oxidative stress in cancer cells, leading to cell death. A study demonstrated that t-BuFc can be conjugated with tumor-targeting ligands to enhance its selective delivery to cancer cells. These integrin-ligand-ferrocene (ILF) conjugates showed significant anti-tumor effects in vitro by promoting ROS production and DNA damage in targeted cells .

Table 1: Summary of Anti-Tumor Studies Involving t-BuFc

Study ReferenceMethodologyFindings
Conjugation with RGD ligandsEnhanced anti-tumor activity via selective integrin targeting
Assessment of ferrocenyl derivativesImproved cytotoxicity against breast cancer cells
Screening against Plasmodium falciparumNotable reduction in viability with low toxicity

Antimicrobial Properties

The antimicrobial activity of t-BuFc has also been investigated, particularly against fungal pathogens. Derivatives of t-BuFc have been synthesized and tested for their efficacy as antifungal agents. One study reported that certain ferrocenyl derivatives exhibited low toxicity towards human cells while demonstrating significant antifungal activity, with an IC50 value indicating effective inhibition of fungal growth .

The biological mechanisms underlying the activity of t-BuFc involve both redox processes and the generation of ROS. The incorporation of the ferrocene moiety into various organic scaffolds has been shown to enhance their antioxidant capacity, which is crucial in combating oxidative stress-related diseases . The electrochemical properties of t-BuFc facilitate electron transfer processes that can disrupt cellular functions in pathogens and cancer cells.

Case Studies

  • Anti-Cancer Efficacy : Research demonstrated that t-BuFc conjugated with specific ligands showed enhanced selectivity for cancer cells over normal cells. This targeted approach minimized systemic toxicity while maximizing therapeutic effects.
  • Antifungal Activity : In a comparative study, t-BuFc derivatives were tested against a range of fungal strains, showing promising results in inhibiting growth without affecting human cell viability significantly.

Properties

CAS No.

1316-98-9

Molecular Formula

C14H18Fe 10*

Molecular Weight

242.14

Origin of Product

United States

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